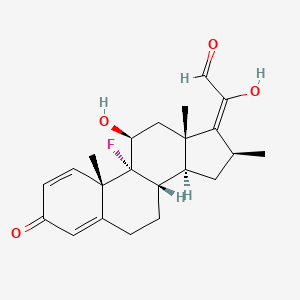
(E)-Betamethasone-Delta17,20 21-Aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregna-1,4,17(20)-trien-21-al,9-fluoro-11,20-dihydroxy-16-methyl-3-oxo-, (11b,16b,17E)- is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is likely used in various scientific and medical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex steroid compounds typically involves multiple steps, including the formation of the steroid nucleus, introduction of functional groups, and specific modifications to achieve the desired structure. Common methods may include:
Oxidation and Reduction Reactions: To introduce or modify hydroxyl groups.
Halogenation: Introduction of the fluorine atom.
Aldol Condensation: Formation of the aldehyde group.
Industrial Production Methods
Industrial production of steroid compounds often involves large-scale organic synthesis techniques, including:
Fermentation: Using microorganisms to produce steroid precursors.
Chemical Synthesis: Multi-step processes involving various organic reactions.
Purification: Techniques such as crystallization and chromatography to obtain pure compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Introduction of halogen atoms like fluorine.
Hydroxylation: Addition of hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Fluorine gas, hydrogen fluoride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would include various hydroxylated, halogenated, and oxidized derivatives of the original steroid compound.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of other complex steroid compounds.
Study of Reaction Mechanisms: Understanding how different functional groups affect reactivity.
Biology
Hormone Research: Studying the effects of synthetic steroids on biological systems.
Enzyme Interaction: Investigating how these compounds interact with enzymes involved in steroid metabolism.
Medicine
Pharmaceuticals: Potential use in the development of drugs for various conditions, such as inflammation, hormonal imbalances, and certain cancers.
Diagnostic Agents: Used in imaging and diagnostic tests.
Industry
Agriculture: Potential use in veterinary medicine and animal husbandry.
Cosmetics: Ingredients in skincare and cosmetic products.
Mécanisme D'action
The mechanism of action of steroid compounds typically involves interaction with specific receptors in the body. These receptors are often nuclear receptors that regulate gene expression. The compound may:
Bind to Receptors: Such as glucocorticoid or mineralocorticoid receptors.
Modulate Gene Expression: Affecting the transcription of target genes.
Influence Cellular Pathways: Involved in inflammation, metabolism, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Corticosteroids: Such as prednisone and dexamethasone.
Anabolic Steroids: Such as testosterone and nandrolone.
Progestins: Such as progesterone and medroxyprogesterone acetate.
Uniqueness
This compound’s unique combination of functional groups, such as the fluorine atom and specific hydroxylation pattern, may confer distinct biological activities and pharmacological properties compared to other steroids.
Propriétés
Formule moléculaire |
C22H27FO4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(2E)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17+/t12-,15-,16-,18-,20-,21-,22-/m0/s1 |
Clé InChI |
TYYMPHSFTLTHRI-VBXWISPOSA-N |
SMILES isomérique |
C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(\C=O)/O)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
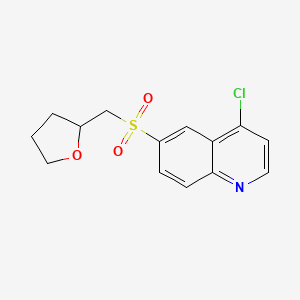
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
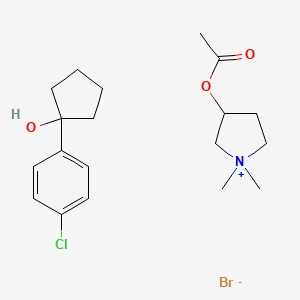
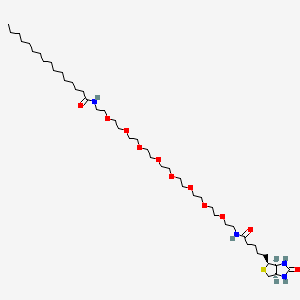
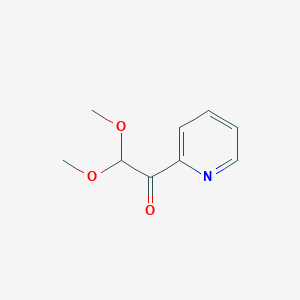
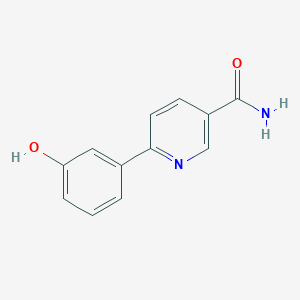
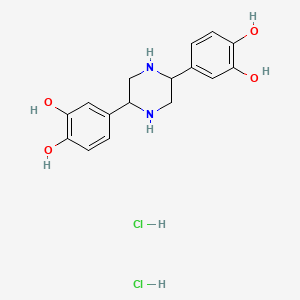
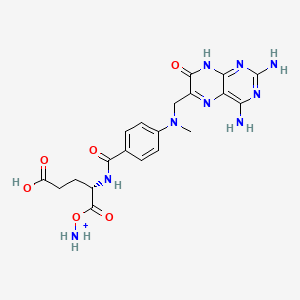
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)
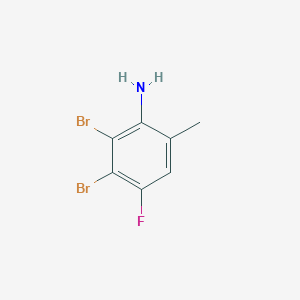
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)
